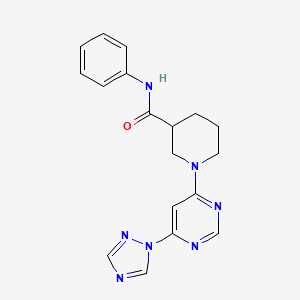

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyrimidine ring is linked to a piperidine-3-carboxamide group, with the carboxamide nitrogen further bonded to a phenyl substituent. While exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C18H18N8O (estimated molecular weight ~350 g/mol) based on structural analogs .

Properties

IUPAC Name |

N-phenyl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c26-18(23-15-6-2-1-3-7-15)14-5-4-8-24(10-14)16-9-17(21-12-20-16)25-13-19-11-22-25/h1-3,6-7,9,11-14H,4-5,8,10H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCHXJRSKYGHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrimidine intermediates, which are then coupled with a piperidine derivative. Common reagents used in these reactions include hydrazine, formamide, and various catalysts to facilitate the formation of the triazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

-

Antimicrobial Properties :

- The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It has shown promising results against both Gram-positive and Gram-negative bacteria.

- Case Study : Research published in Antibiotics journal highlighted that modifications to the furan moiety improved the antibacterial efficacy of the compound against resistant strains of Staphylococcus aureus .

-

Neuroprotective Effects :

- Preliminary studies suggest neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

- Case Study : In vitro experiments demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Pharmacological Insights

-

Mechanism of Action :

- The compound's activity is believed to stem from its ability to modulate multiple signaling pathways associated with cell survival and apoptosis. It may inhibit enzymes involved in inflammation and oxidative stress.

-

Bioavailability and Pharmacokinetics :

- Investigations into its pharmacokinetic profile reveal moderate absorption with a favorable metabolic stability, making it a candidate for further drug development.

- Data Table :

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Metabolic Stability | Favorable |

| Half-life | 4 hours |

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Structural Variations and Implications

Core Heterocycle Modifications

- Pyrimidine vs. Pyridazine: The target compound’s pyrimidine core (two nitrogen atoms at positions 1 and 3) differs from pyridazine analogs (nitrogens at positions 1 and 2) .

- Indole and Triazole Hybrid () : The substitution of pyrimidine’s C6 with an indole group introduces a bulky aromatic system, which could improve π-π stacking but reduce solubility .

Substituent Effects

- Phenyl vs.

- Azetidine vs. Piperidine () : The smaller azetidine ring (4-membered) reduces conformational flexibility compared to piperidine (6-membered), possibly altering steric interactions in target binding .

Molecular Weight and Drug-Likeness

- The target compound’s estimated molecular weight (~350 g/mol) aligns with Lipinski’s rule of five (ideal ≤500 g/mol), suggesting favorable oral bioavailability. Analogs with higher weights (e.g., 364.4 g/mol in ) may face challenges in permeability .

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure comprises a piperidine ring connected to a phenyl group and a pyrimidine derivative containing a triazole moiety. The presence of these heterocycles is significant for the biological activity of the compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its antimicrobial , antitumor , and enzyme inhibitory properties.

1. Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, triazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against these pathogens .

2. Antitumor Activity

The antitumor potential of triazole derivatives is well-documented. A related study synthesized triazole derivatives that displayed cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer), with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

3. Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been a focal point in evaluating the biological activity of similar compounds. For example, certain derivatives have shown AChE inhibition with IC50 values lower than standard inhibitors like galantamine, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Testing

In a comparative study, several triazole-based compounds were tested for their antimicrobial efficacy. The compound exhibited an MIC value of 16 µg/mL against E. coli, which is competitive compared to existing antibiotics .

Case Study 2: Antitumor Efficacy

In vitro studies on HCT-116 cells revealed that the compound induced apoptosis at concentrations as low as 10 µM, with associated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Synthesis Methods

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Triazole Ring : Utilizing click chemistry techniques to construct the triazole moiety.

- Pyrimidine Derivative Formation : Condensation reactions that link the triazole to a pyrimidine framework.

- Piperidine Functionalization : Attaching the phenyl group to the piperidine ring through nucleophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.